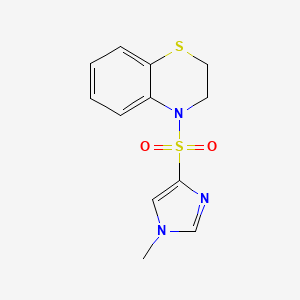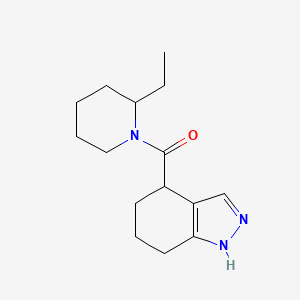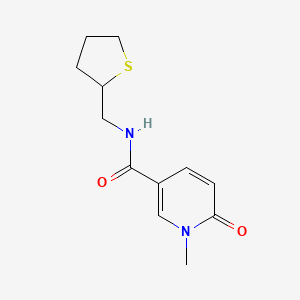
4-(1-Methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine, commonly known as MRS 2179, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP) and plays an important role in platelet aggregation and thrombosis. MRS 2179 has been widely used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes.
Mécanisme D'action
MRS 2179 is a selective antagonist of the P2Y1 receptor, which means that it binds to the receptor and prevents the activation of the receptor by its natural ligand, 4-(1-Methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine. The P2Y1 receptor is coupled to a G protein, which activates a cascade of intracellular signaling pathways that ultimately lead to various physiological responses. By blocking the activation of the P2Y1 receptor, MRS 2179 can inhibit these physiological responses.
Biochemical and Physiological Effects:
MRS 2179 has been shown to have a number of biochemical and physiological effects, depending on the specific experimental conditions. For example, MRS 2179 has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. MRS 2179 has also been shown to inhibit vascular smooth muscle contraction and to promote relaxation of the smooth muscle. In addition, MRS 2179 has been shown to inhibit bone resorption and to promote bone formation. Finally, MRS 2179 has been shown to inhibit insulin secretion from pancreatic beta cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MRS 2179 in scientific research is its high selectivity for the P2Y1 receptor. This means that it can be used to specifically investigate the role of this receptor in various physiological and pathological processes. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of using MRS 2179 is its relatively short half-life, which means that it may need to be administered repeatedly in some experiments.
Orientations Futures
There are several potential future directions for research on MRS 2179 and the P2Y1 receptor. One area of interest is the role of the P2Y1 receptor in cancer progression and metastasis. Another area of interest is the development of more potent and selective antagonists of the P2Y1 receptor, which could have potential therapeutic applications in various diseases. Finally, there is a need for further investigation into the physiological and pathological roles of the P2Y1 receptor in various organ systems and disease states.
Méthodes De Synthèse
MRS 2179 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-nitrobenzenesulfonamide with 1-methylimidazole to form the corresponding N-methylimidazolylsulfonamide intermediate. This intermediate is then reduced using palladium on carbon to yield the desired product, MRS 2179.
Applications De Recherche Scientifique
MRS 2179 has been extensively used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes. For example, MRS 2179 has been used to study the role of the P2Y1 receptor in platelet aggregation and thrombosis, as well as in vascular smooth muscle contraction and relaxation. MRS 2179 has also been used to investigate the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of insulin secretion.
Propriétés
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-14-8-12(13-9-14)19(16,17)15-6-7-18-11-5-3-2-4-10(11)15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKGKNXTTVLCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583025.png)
![2-(5-fluoropyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583029.png)
![2-(3-methylpiperidin-1-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583038.png)
![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)


![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583096.png)


![3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)
![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)